5-Nitro-2-furaldehyde thiosemicarbazone

説明

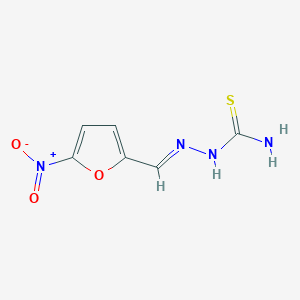

5-Nitro-2-furaldehyde thiosemicarbazone is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of furaldehyde and thiosemicarbazone, characterized by the presence of a nitro group at the 5-position of the furan ring. This compound has garnered attention due to its unique chemical properties and potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2-furaldehyde thiosemicarbazone typically involves the reaction of 5-nitro-2-furaldehyde with thiosemicarbazide. The reaction is carried out in methanol as the solvent, with the mixture being heated and stirred at 65°C for about 20 minutes . The resulting product is then purified through crystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and advanced purification techniques.

化学反応の分析

Coordination Reactions with Transition Metals

This compound acts as a polydentate ligand, forming stable complexes with transition metals through its sulfur (thione) and nitrogen (azomethine) atoms .

Key Metal Complexes:

| Metal Ion | Coordination Geometry | Binding Sites | Application/Effect |

|---|---|---|---|

| Palladium(II) | Square planar | S (thione), N (azomethine) | Catalytic and antitumor activity |

| Cobalt(II) | Octahedral | S, N, and furan oxygen | Magnetic studies |

| Nickel(II) | Square planar | S and N | Antimicrobial enhancement |

| Copper(II) | Distorted octahedral | S, N, and solvent molecules | Electrochemical applications |

-

Example : Reaction with PdCl₂ yields [Pd(TSC¹)₂] complexes, where two deprotonated ligands bind in a cis configuration .

-

Impact : Metal complexes often show enhanced biological activity compared to the free ligand due to increased lipophilicity and altered electron distribution .

Substitution Reactions

The furan ring undergoes electrophilic substitution, particularly at the 5-position nitro group or the 2-furaldehyde backbone .

Observed Substitutions:

-

Nitro Group Reduction : Catalytic hydrogenation or chemical reductants (e.g., Sn/HCl) convert the nitro group (-NO₂) to an amino group (-NH₂) .

-

Aldehyde Modification : The aldehyde moiety reacts with amines or hydrazines to form Schiff bases or additional semicarbazone derivatives .

Case Study : Recrystallization from dimethylformamide (DMF) produces polymorphic solvates (1·dmfα and 1·dmfβ ), where solvent molecules occupy specific lattice sites, altering supramolecular interactions .

Oxidation and Reduction Pathways

The nitro group and thiosemicarbazone chain participate in redox reactions:

Oxidation:

-

The thiosemicarbazone sulfur can oxidize to sulfonic acid derivatives under strong oxidizing conditions (e.g., H₂O₂/H₂SO₄) .

Reduction:

-

Nitro to Amine : As noted earlier, reduction yields 5-amino-2-furaldehyde thiosemicarbazone, a precursor for further functionalization .

-

Thiocarbonyl Reduction : NaBH₄ selectively reduces the C=N bond of the thiosemicarbazone chain, forming thioether derivatives .

Biological Interactions and Enzyme Inhibition

The compound inhibits metalloenzymes by chelating essential metal ions or blocking active sites:

Target Enzymes:

-

Cathepsin B : Binds to the cysteine residue in the enzyme’s active site, disrupting tumor metastasis .

-

Bacterial Dehydrogenases : Interferes with microbial electron transport chains, explaining its broad-spectrum antimicrobial activity .

Solvent-Dependent Polymorphism

Recrystallization in different solvents yields distinct polymorphs:

| Solvent System | Polymorph Formed | Key Structural Feature |

|---|---|---|

| Pure DMF | 1·dmfα | Linear hydrogen-bonded chains |

| MeOH:DMF (1:1 v/v) | 1·dmfβ | Helical assemblies via π-π stacking |

These polymorphs exhibit varying IR spectra due to differences in hydrogen-bonding networks and electron density distribution .

Comparative Reactivity with Analogues

Replacing the furan ring with thiophene or modifying the semicarbazone/thiosemicarbazone chain alters reactivity:

| Compound Modification | Reactivity Change |

|---|---|

| 5-Nitro-2-thiophene analogue | Enhanced metal-binding affinity |

| Semicarbazone derivative | Reduced redox activity |

科学的研究の応用

Chemistry

In synthetic chemistry, 5-nitro-2-furaldehyde thiosemicarbazone serves as a building block for creating more complex molecules. Its unique structural features allow it to undergo various chemical reactions such as oxidation, reduction, and substitution, leading to a variety of derivatives with distinct properties and potential applications.

Biology

The compound exhibits notable biological activities, particularly as an antimicrobial agent. It demonstrates efficacy against various bacterial strains, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Clostridium difficile | 16 |

| Escherichia coli | 64 |

| Candida albicans | 32 |

Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for treating infections caused by resistant strains .

Medicine

The therapeutic potential of this compound is being explored in cancer treatment. Studies have shown its antiproliferative effects on various cancer cell lines:

- Breast Cancer (MCF7) : Induces apoptosis and enhances the effectiveness of cisplatin in triple-negative breast cancer cells (MDA-MB231).

- Lung Adenocarcinoma (A549) : Exhibits significant cytotoxicity.

The compound's mechanism involves the inhibition of cathepsin B, a lysosomal cysteine protease implicated in tumor progression .

Antimicrobial Efficacy Against Clostridium difficile

A study demonstrated that derivatives of this compound were effective against Clostridium difficile, with specific structural modifications enhancing activity. The nitro group was found to be essential for maintaining antimicrobial potency .

Antitumor Activity in Breast Cancer Models

In vitro studies revealed that this compound significantly inhibited the growth of estrogen-receptor-positive breast cancer cells while enhancing the cytotoxic effects of standard chemotherapeutics like cisplatin .

作用機序

The mechanism of action of 5-nitro-2-furaldehyde thiosemicarbazone involves its interaction with biological molecules. It is known to inhibit the activity of certain enzymes, such as cathepsin B, by binding to their active sites . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications.

類似化合物との比較

Similar Compounds

- 5-Nitro-2-furaldehyde semicarbazone

- 5-Nitro-2-thiophene thiosemicarbazone

- 5-Nitro-2-thiophene semicarbazone

Uniqueness

5-Nitro-2-furaldehyde thiosemicarbazone is unique due to its specific structural features, such as the nitro group on the furan ring and the thiosemicarbazone moiety. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

生物活性

5-Nitro-2-furaldehyde thiosemicarbazone (5-NF-TSC) is a compound that has gained attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

5-NF-TSC is derived from the reaction of 5-nitro-2-furaldehyde with thiosemicarbazide. It features a nitro group at the 5-position of the furan ring, which is crucial for its biological activity. The molecular formula is , with a molecular weight of 214.24 g/mol.

The primary mechanism of action for 5-NF-TSC involves the inhibition of key enzymes, particularly cathepsin B, a lysosomal cysteine protease involved in various physiological processes including protein turnover and antigen processing. By acting as a competitive inhibitor, 5-NF-TSC disrupts the normal function of cathepsin B, potentially leading to anticancer effects due to its role in tumor progression and metastasis.

Target Enzymes

- Cathepsin B : Inhibition leads to reduced tumor cell proliferation.

- Other Proteases : Potential interactions with various proteolytic enzymes have been suggested.

Antimicrobial Activity

5-NF-TSC exhibits significant antimicrobial properties against a variety of pathogens, including both Gram-positive and Gram-negative bacteria. Studies have shown that it has effective activity against:

- Staphylococcus aureus (including MRSA strains)

- Clostridium difficile

- Escherichia coli

- Candida species

The Minimum Inhibitory Concentration (MIC) values for these organisms indicate that 5-NF-TSC can be an effective agent in treating infections caused by resistant strains .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Clostridium difficile | 16 |

| Escherichia coli | 64 |

| Candida albicans | 32 |

Anticancer Activity

Research indicates that 5-NF-TSC possesses antiproliferative effects on various cancer cell lines. Notably:

- Breast Cancer (MCF7) : Induces apoptosis and enhances the effectiveness of cisplatin in triple-negative breast cancer cells (MDA-MB231).

- Lung Adenocarcinoma (A549) : Shows significant cytotoxicity.

The compound's ability to induce cell cycle arrest and apoptosis in cancer cells suggests its potential as an anticancer therapeutic agent .

Case Studies

- Antimicrobial Efficacy Against Clostridium difficile : A study demonstrated that derivatives of 5-NF-TSC were effective against C. difficile, with specific structural modifications enhancing activity. The study highlighted the importance of the nitro group in maintaining antimicrobial potency .

- Antitumor Activity in Breast Cancer Models : In vitro studies revealed that 5-NF-TSC significantly inhibited the growth of estrogen-receptor-positive breast cancer cells while enhancing the cytotoxic effects of standard chemotherapeutics like cisplatin.

Pharmacokinetics

The pharmacokinetic properties of 5-NF-TSC have been assessed using computational models such as SwissADME and admetSAR. These studies suggest favorable absorption characteristics and moderate solubility in organic solvents, which is beneficial for its bioavailability in therapeutic applications.

特性

IUPAC Name |

[(5-nitrofuran-2-yl)methylideneamino]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O3S/c7-6(14)9-8-3-4-1-2-5(13-4)10(11)12/h1-3H,(H3,7,9,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUHTDIIQSYUDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

831-71-0 | |

| Record name | 5-Nitrofurfural thiosemicarbazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=831-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。